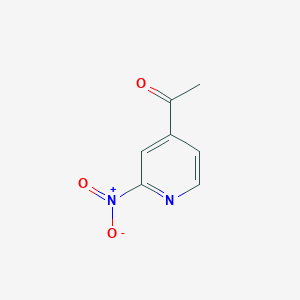
1-(2-Nitropyridin-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Nitropyridin-4-yl)ethanone is an organic compound with the molecular formula C7H6N2O3 It is a derivative of pyridine, characterized by a nitro group at the 2-position and an ethanone group at the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Nitropyridin-4-yl)ethanone typically involves nitration of pyridine derivatives followed by functional group transformations. One common method includes the nitration of 2-chloropyridine to form 2-chloro-5-nitropyridine, which is then subjected to a Friedel-Crafts acylation reaction to introduce the ethanone group .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure safety and efficiency. This method minimizes the accumulation of potentially explosive intermediates and allows for better control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Nitropyridin-4-yl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate, sulfuric acid.
Major Products:
Reduction: 1-(2-Aminopyridin-4-yl)ethanone.
Substitution: Various substituted pyridine derivatives.
Oxidation: 1-(2-Nitropyridin-4-yl)acetic acid.
Scientific Research Applications
1-(2-Nitropyridin-4-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: Utilized in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(2-Nitropyridin-4-yl)ethanone depends on its chemical structure and the functional groups present. The nitro group can undergo reduction to form an amino group, which can interact with various biological targets. The ethanone group can participate in nucleophilic addition reactions, forming covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(2-Chloro-5-nitropyridin-4-yl)ethanone: Similar structure with a chloro group instead of a nitro group, used in similar applications.
1-(3-Nitropyridin-4-yl)ethanone: Similar structure with the nitro group at the 3-position, differing in reactivity and applications.
Uniqueness: Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and industrial applications .
Properties
Molecular Formula |
C7H6N2O3 |
|---|---|
Molecular Weight |
166.13 g/mol |
IUPAC Name |
1-(2-nitropyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H6N2O3/c1-5(10)6-2-3-8-7(4-6)9(11)12/h2-4H,1H3 |
InChI Key |
NOLRJGFMHGTPTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















